3''-Amino-2'',3''-dideoxyadenosine
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Overview
Description
3’-Amino-2’,3’-dideoxyadenosine is a nucleoside analog that has been studied for its potential applications in various fields, including medicine and biochemistry. This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose moiety, which is replaced by an amino group at the 3’ position. This structural modification imparts unique properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3’-Amino-2’,3’-dideoxyadenosine can be achieved through enzymatic and chemical synthesis methods. One notable method involves the use of nucleoside phosphorylase derived from Bacillus stearothermophilus. This enzymatic conversion process is efficient and economical, allowing for high-purity production of the compound .
Industrial Production Methods
Industrial production of 3’-Amino-2’,3’-dideoxyadenosine typically involves large-scale enzymatic synthesis. The use of Bacillus stearothermophilus-derived nucleoside phosphorylases enables mass production with high conversion rates and purity . This method is advantageous due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Amino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
3’-Amino-2’,3’-dideoxyadenosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in inhibiting nucleic acid synthesis, making it a potential candidate for antiviral and anticancer therapies.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new drugs and biochemical assays.
Mechanism of Action
The mechanism of action of 3’-Amino-2’,3’-dideoxyadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the necessary hydroxyl groups for further chain elongation, it effectively halts the synthesis of nucleic acids. This property makes it a potent inhibitor of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxyadenosine: Lacks the hydroxyl group at the 3’ position but does not have an amino group.
2’,3’-Dideoxyadenosine: Lacks hydroxyl groups at both the 2’ and 3’ positions but does not have an amino group.
Uniqueness
3’-Amino-2’,3’-dideoxyadenosine is unique due to the presence of an amino group at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
[3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJRASUDLEWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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